CYP11B1 Inhibitory Potency: >280-Fold Superiority Over 4′-Regioisomer
In a direct comparison of positional isomers, the target compound (3-dioxolane isomer) exhibits a CYP11B1 IC50 of 29 nM [1], whereas its 4′-dioxolane analogue (CAS 898760-82-2) shows an IC50 of 8,330 nM under comparable cell-based assay conditions [2]. This represents a >280-fold difference in potency. The 4′-regioisomer is effectively inactive, highlighting the critical role of the dioxolane's meta-positioning for target engagement.
| Evidence Dimension | CYP11B1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 29 nM |
| Comparator Or Baseline | 4′-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone (CAS 898760-82-2): 8,330 nM |
| Quantified Difference | >280-fold higher potency |
| Conditions | Cell-based assays: target compound tested in hamster V79MZ cells expressing human CYP11B1 with [1,2-3H]-11-deoxycorticosterone; 4′-isomer tested in V79 cells with 11-deoxycortisol (HTRF). |
Why This Matters
Procurement of the incorrect regioisomer would result in a functionally inert compound for CYP11B1-related investigations, wasting resources and invalidating experimental outcomes.
- [1] BindingDB. BDBM50464576 (CHEMBL4290660). Inhibition of human CYP11B1 expressed in hamster V79MZ cells using [1,2-3H]-11-deoxycorticosterone. IC50: 29 nM. View Source
- [2] BindingDB. BDBM50092164 (CHEMBL3582458). Inhibition of human CYP11B1 expressed in V79 cells. IC50: 8.33E+3 nM. View Source
